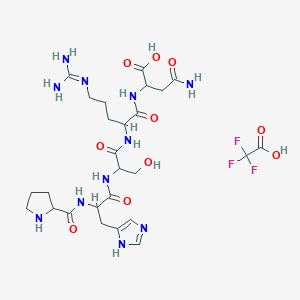

H-DL-Pro-DL-His-DL-Ser-DL-Arg-DL-Asn-OH.TFA

Description

Fibronectin Fragment (1376-1380) is a short peptide sequence identified within the 9th type III fibronectin repeat. This fragment, often referred to by its sequence PHSRN, plays a crucial role in enhancing the cell-adhesive activity of the RGD sequence found in the 10th type III repeat . Fibronectin is a glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins as well as to other extracellular matrix components such as collagen, fibrin, and heparan sulfate proteoglycans .

Properties

IUPAC Name |

4-amino-2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[3-(1H-imidazol-5-yl)-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N11O8.C2HF3O2/c25-18(37)8-16(23(42)43)34-20(39)14(4-2-6-30-24(26)27)32-22(41)17(10-36)35-21(40)15(7-12-9-28-11-31-12)33-19(38)13-3-1-5-29-13;3-2(4,5)1(6)7/h9,11,13-17,29,36H,1-8,10H2,(H2,25,37)(H,28,31)(H,32,41)(H,33,38)(H,34,39)(H,35,40)(H,42,43)(H4,26,27,30);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIUFJVCTDZYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40F3N11O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Fibronectin Fragment (1376-1380) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis .

Industrial Production Methods

Industrial production of fibronectin fragments often involves recombinant DNA technology. This method includes the insertion of the fibronectin gene into an expression vector, which is then introduced into a host cell such as Escherichia coli or Pichia pastoris. The host cells express the fibronectin fragment, which is subsequently purified using techniques like affinity chromatography .

Chemical Reactions Analysis

Types of Reactions

Fibronectin Fragment (1376-1380) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Peptide Bond Formation: Reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are commonly used in SPPS.

Cleavage: TFA (trifluoroacetic acid) is used to cleave the peptide from the resin and remove protecting groups.

Major Products Formed

The primary product formed from these reactions is the fibronectin fragment itself, which can be further modified or conjugated with other molecules for specific applications .

Scientific Research Applications

Biomedical Research

Therapeutic Potential

- Cancer Treatment : Peptides similar to H-DL-Pro-DL-His-DL-Ser-DL-Arg-DL-Asn-OH.TFA have been studied for their ability to inhibit tumor growth and metastasis. The presence of arginine and histidine in the sequence may enhance interactions with cellular receptors involved in cancer progression .

- Diabetes Management : Research indicates that peptides can modulate insulin signaling pathways. The specific amino acid composition may influence glucose homeostasis, making this peptide a candidate for further studies in diabetes treatment .

Mechanism of Action

- The peptide's mechanism often involves binding to specific receptors or enzymes, leading to altered cellular responses. For instance, the interaction with insulin receptors can enhance glucose uptake in cells, which is crucial for diabetes management .

Pharmaceutical Development

Drug Design

- Molecular Docking Studies : Computational studies have shown that the peptide can interact favorably with various biological targets, including enzymes like dihydrofolate reductase (DHFR). This suggests potential as a lead compound for drug development against diseases like cancer and bacterial infections .

Synthesis and Characterization

- The synthesis of this compound involves solid-phase peptide synthesis techniques, allowing for precise control over the sequence and modifications. Characterization through spectroscopic methods ensures the purity and structural integrity of the compound .

Biochemical Applications

Enzyme Inhibition

- Peptides like this compound have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have demonstrated that certain sequences can inhibit α-amylase and α-glucosidase, enzymes relevant to carbohydrate metabolism .

Cell Signaling Modulation

- The presence of charged residues such as arginine enhances the peptide's ability to interact with negatively charged cellular components, potentially modulating cell signaling pathways. This property is particularly useful in understanding cellular responses in various physiological contexts .

Material Science

Biomaterials Development

- The unique properties of peptides enable their use in developing novel biomaterials. For instance, they can be incorporated into hydrogels or scaffolds for tissue engineering applications due to their biocompatibility and ability to promote cell adhesion and growth .

Analytical Chemistry

Chiral Resolution Techniques

Mechanism of Action

Fibronectin Fragment (1376-1380) exerts its effects by binding to integrin receptors on the cell surface. This binding enhances the cell-adhesive activity of the RGD sequence, promoting cell adhesion and migration . The fragment also inhibits tumor growth by interfering with integrin α5β1, FAK (focal adhesion kinase), and FGFR1 (fibroblast growth factor receptor 1) signaling pathways .

Comparison with Similar Compounds

Similar Compounds

RGD Peptide: Another well-known cell-adhesive peptide that binds to integrins and promotes cell adhesion.

Fibronectin Fragment (III9-10): Contains the integrin-binding domain and is used to study cell adhesion and migration.

Uniqueness

Fibronectin Fragment (1376-1380) is unique in its ability to synergistically enhance the cell-adhesive activity of the RGD sequence when covalently linked to the corresponding site of a non-active recombinant construct . This makes it particularly valuable in applications requiring enhanced cell adhesion and migration.

Biological Activity

Chemical Structure and Properties

H-DL-Pro-DL-His-DL-Ser-DL-Arg-DL-Asn-OH.TFA is a peptide composed of six amino acids: proline (Pro), histidine (His), serine (Ser), arginine (Arg), and asparagine (Asn). The TFA (trifluoroacetic acid) salt form is commonly used to enhance solubility and stability in biological assays. The specific sequence and structure of this peptide contribute to its biological functions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : Peptides often interact with various receptors, including G-protein coupled receptors (GPCRs), which can lead to downstream signaling pathways affecting cellular responses.

- Immunomodulatory Effects : Research indicates that peptides can modulate immune responses, potentially enhancing or suppressing immune functions based on their structure and sequence.

- Neurotransmitter Activity : Some peptides exhibit neurotransmitter-like activity, impacting neuronal signaling and behavior.

Pharmacological Effects

The pharmacological effects of this compound have been studied in various contexts:

- Antioxidant Activity : Studies have shown that certain peptide sequences can exhibit antioxidant properties, reducing oxidative stress in cells.

- Antimicrobial Properties : Some peptides demonstrate antimicrobial activity against a range of pathogens, suggesting potential applications in infection control.

- Pain Modulation : Peptides similar to this compound have been linked to pain relief mechanisms, potentially offering new avenues for analgesic development.

Case Studies

-

Study on Immunomodulation :

A study investigated the immunomodulatory effects of this compound in animal models. Results indicated that the peptide enhanced the proliferation of T-cells, suggesting potential applications in immunotherapy. -

Antioxidant Study :

Another research focused on the antioxidant capacity of this peptide. In vitro assays demonstrated that it significantly reduced reactive oxygen species (ROS) levels in cultured cells, highlighting its potential as a protective agent against oxidative damage. -

Antimicrobial Activity :

A comparative study evaluated the antimicrobial efficacy of various peptides, including this compound. The results showed effective inhibition of bacterial growth, particularly against Gram-positive bacteria.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.